molecular formula C9H14O5 B13164333 4,4-Dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid

4,4-Dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid

Katalognummer: B13164333
Molekulargewicht: 202.20 g/mol
InChI-Schlüssel: SIKAQQZPQMKOPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid is a complex organic compound characterized by its unique dioxolane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid typically involves the formation of the dioxolane ring through a series of organic reactions One common method includes the reaction of a suitable ketone with a diol under acidic conditions to form the dioxolane ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid involves its interaction with specific molecular targets. The dioxolane ring structure allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares the dioxolane ring structure but differs in its functional groups.

    4,5-Dihydro-4,4-dimethyl-2-oxazole: Another compound with a similar ring structure but different functional groups.

Eigenschaften

Molekularformel

C9H14O5

Molekulargewicht

202.20 g/mol

IUPAC-Name

4,4-dimethyl-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C9H14O5/c1-5(2)9(6(10)11)13-7(12)8(3,4)14-9/h5H,1-4H3,(H,10,11)

InChI-Schlüssel

SIKAQQZPQMKOPG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(OC(=O)C(O1)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.